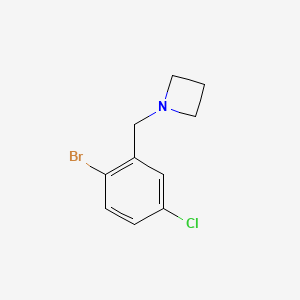

1-(2-Bromo-5-chlorobenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrClN |

|---|---|

Molecular Weight |

260.56 g/mol |

IUPAC Name |

1-[(2-bromo-5-chlorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11BrClN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |

InChI Key |

OZSVORAKRNAZAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC2=C(C=CC(=C2)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

1-(2-Bromo-5-chlorobenzyl)azetidine CAS 1881978-54-6 properties

Executive Summary

1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinases. This compound features a strained azetidine ring—a "privileged motif" in modern medicinal chemistry known to lower lipophilicity and improve metabolic stability compared to larger cyclic amines—linked to a di-halogenated benzyl core. The orthogonal reactivity of the bromine (C2) and chlorine (C5) substituents allows for sequential, regioselective cross-coupling reactions, making this scaffold an ideal entry point for Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound combines the high basicity and rigidity of the azetidine ring with a chemically versatile aryl halide core.

Table 1: Physicochemical Specifications

| Property | Value (Experimental/Predicted) |

| IUPAC Name | 1-[(2-Bromo-5-chlorophenyl)methyl]azetidine |

| Molecular Formula | C₁₀H₁₁BrClN |

| Molecular Weight | 260.56 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Boiling Point | ~310°C (Predicted at 760 mmHg) |

| Density | 1.45 ± 0.1 g/cm³ (Predicted) |

| LogP | 2.8 - 3.2 (Predicted) |

| pKa (Conjugate Acid) | ~10.2 (Azetidine nitrogen) |

| H-Bond Donors/Acceptors | 0 / 1 |

| Rotatable Bonds | 2 |

Technical Insight: The azetidine ring introduces a "gem-dimethyl" like effect due to ring puckering (angle ~25°), which can lock the orientation of the benzyl substituent more effectively than a diethylamine or pyrrolidine analog. This often results in higher potency due to reduced entropic penalty upon binding.

Synthetic Methodologies

The synthesis of CAS 1881978-54-6 must address the potential for over-alkylation and the sensitivity of the C-Br bond. Two primary pathways are validated: Reductive Amination (Preferred) and Nucleophilic Substitution .

Pathway A: Reductive Amination (Recommended)

This method minimizes the formation of quaternary ammonium salts and tolerates the aryl halides.

Reagents:

-

Precursor: 2-Bromo-5-chlorobenzaldehyde

-

Amine: Azetidine (free base or HCl salt)

-

Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

-

Solvent: 1,2-Dichloroethane (DCE) or THF

Protocol:

-

Imine Formation: Dissolve 2-Bromo-5-chlorobenzaldehyde (1.0 eq) and Azetidine (1.1 eq) in DCE. If using Azetidine HCl, add TEA (1.1 eq). Stir at room temperature for 1 hour.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

-

Quench: Stir overnight at RT. Quench with sat. NaHCO₃.

-

Isolation: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Pathway B: Nucleophilic Substitution

Used when the benzyl bromide precursor is more readily available.

Reagents: 2-Bromo-5-chlorobenzyl bromide, Azetidine, K₂CO₃, MeCN. Risk: Higher risk of dimerization or quaternary salt formation if stoichiometry is not strictly controlled.

Visualization: Synthetic Workflow

Figure 1: Preferred reductive amination pathway utilizing mild hydride donors to preserve halogen integrity.

Reactivity Profile & Drug Discovery Applications[5][10]

The structural uniqueness of 1-(2-Bromo-5-chlorobenzyl)azetidine lies in its Orthogonal Functionalization Potential .

Selective Cross-Coupling

The electronic and steric differences between the 2-Bromo and 5-Chloro positions allow for sequential functionalization:

-

Site A (2-Bromo): Highly reactive toward Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric bulk of the ortho-benzyl group may require specialized ligands (e.g., SPhos, XPhos).

-

Site B (5-Chloro): Generally inert under standard conditions used for the bromo-substituent. Can be activated subsequently using oxidative addition enhancers (e.g., Pd-RuPhos or Ni-catalysis).

Azetidine Ring Opening

Under strong acidic conditions or nucleophilic attack at elevated temperatures, the strained azetidine ring can undergo ring-opening, serving as a latent alkylating agent or expanding to larger heterocycles.

Visualization: Reactivity Logic

Figure 2: Divergent synthesis map highlighting the preferential reactivity of the C2-Bromine over the C5-Chlorine.

Handling, Safety & Stability

Signal Word: DANGER

Hazard Statements

-

H314: Causes severe skin burns and eye damage (Azetidine moiety).[1]

-

H412: Harmful to aquatic life with long-lasting effects (Halogenated aromatic).

Storage & Stability

-

Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Sensitivity: The free base is sensitive to CO₂ (carbamate formation) and oxidation. Store as the Hydrochloride (HCl) or Oxalate salt for long-term stability.

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

Emergency Protocol

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse cautiously with water for >15 minutes.[4][5] Remove contact lenses.[1][3][4]

-

Spill: Neutralize with weak acid (if free base) and absorb with vermiculite.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177817330, 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol. Retrieved from [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link][6]

-

Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

Sources

Structural & Synthetic Analysis of 1-(2-Bromo-5-chlorobenzyl)azetidine

Executive Summary

1-(2-Bromo-5-chlorobenzyl)azetidine is a specialized tertiary amine intermediate used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. It combines a highly strained azetidine ring—a valuable bioisostere for dimethylamine or pyrrolidine—with a dihalogenated benzyl core that offers orthogonal handles for late-stage functionalization.

This guide analyzes the molecule’s physicochemical properties, outlines high-fidelity synthetic protocols, and details the chemoselective reactivity profile required for library generation.

Structural & Electronic Analysis

The Azetidine Ring: Conformational Dynamics

Unlike the planar aziridine or the envelope-shaped pyrrolidine, the azetidine ring in this molecule exists in a puckered conformation to minimize torsional strain (eclipsing interactions).

-

Ring Strain: ~26 kcal/mol. This high strain energy makes the ring susceptible to acid-catalyzed ring-opening but stable under most basic cross-coupling conditions.

-

Bioisosterism: The azetidine reduces lipophilicity (LogD) compared to a piperidine or diethylamine group while maintaining a specific directional vector for the nitrogen lone pair, often improving metabolic stability and potency in drug candidates.

The Dihalogenated Core (2-Br, 5-Cl)

The benzene ring features two distinct halogen handles:

-

C2-Bromine (Ortho): Sterically crowded but electronically activated. The C-Br bond is weaker than the C-Cl bond, making it the primary site for Palladium-catalyzed oxidative addition.

-

C5-Chlorine (Meta): Electronically deactivated relative to the bromine. It generally remains intact during initial cross-coupling, serving as a latent handle for subsequent diversification.

Synthetic Pathways[1][2][3][4][5][6]

Two primary routes exist for synthesizing 1-(2-Bromo-5-chlorobenzyl)azetidine. Method A (Reductive Amination) is the industry standard for purity and scalability, while Method B (Nucleophilic Substitution) is often used when the aldehyde precursor is unavailable.

Comparative Workflow

Figure 1: Decision matrix for the synthesis of the target azetidine.

Detailed Protocol: Reductive Amination (Method A)

Rationale: This method avoids the formation of quaternary ammonium salts common in direct alkylation and tolerates the aryl halides.

Reagents:

-

2-Bromo-5-chlorobenzaldehyde (1.0 eq)[1]

-

Azetidine hydrochloride (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

DIPEA (1.2 eq)

-

Solvent: 1,2-Dichloroethane (DCE)[2]

Step-by-Step:

-

Imine Formation: In a dry flask under N2, dissolve 2-Bromo-5-chlorobenzaldehyde in DCE (0.2 M). Add Azetidine HCl and DIPEA. Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. (Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde to benzyl alcohol).

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for disappearance of aldehyde.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, 0–5% MeOH in DCM).

Reactivity & Functionalization Profile

The utility of this scaffold lies in its chemoselectivity . The distinct electronic environments of the Bromine and Chlorine atoms allow for sequential cross-coupling reactions.[3]

Site-Selective Coupling Strategy

-

First Diversification (C2-Position): The C-Br bond undergoes oxidative addition with Pd(0) faster than the C-Cl bond.

-

Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos.

-

Conditions: Mild base (Cs2CO3), 80°C.

-

-

Second Diversification (C5-Position): Once the C2 position is substituted, the C5-Cl bond can be activated using more forcing conditions or specialized bulky ligands.

-

Catalyst: Pd-PEPPSI-IPr or RuPhos Pd G4.

-

Figure 2: Sequential functionalization logic exploiting halogen reactivity differences.

Physicochemical Properties[6][9][10][11]

The following data summarizes the core properties relevant to medicinal chemistry optimization.

| Property | Value (Approx.) | Note |

| Molecular Weight | 260.56 g/mol | Fragment-like space |

| cLogP | 3.2 – 3.6 | Moderately lipophilic due to halogens |

| pKa (Azetidine N) | ~9.5 – 10.0 | Basic, will be protonated at physiological pH |

| tPSA | ~3.2 Ų | Excellent membrane permeability |

| Rotatable Bonds | 2 | Rigid linker |

Safety & Handling Protocols

Azetidine Toxicity

Azetidines are strained rings and can act as alkylating agents if ring-opened. While the benzyl azetidine product is stable, the azetidine hydrochloride starting material should be handled as a potential sensitizer and mutagen.

Benzyl Halide Hazards (Method B precursors)

If using Method B, 2-Bromo-5-chlorobenzyl bromide is a potent lachrymator and skin irritant.

-

Engineering Control: All weighing and transfers must occur inside a certified fume hood.

-

Decontamination: Spills of benzyl bromide should be treated with dilute ammonia or alcoholic KOH to quench the alkylating potential.

References

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

-

Cheekatla, S. R., et al. (2026).[4] Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Link

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-chlorobenzaldehyde Safety Data Sheet. Link

-

Palani, V., et al. (2022).[5] Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. Link

-

PubChem. (2025).[6] 2-Bromo-5-chlorobenzonitrile (Related Structure Data). National Library of Medicine. Link

Sources

- 1. 2-Bromo-5-chlorobenzaldehyde AldrichCPR 174265-12-4 [sigmaaldrich.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. 2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Bromo-5-chlorobenzyl)azetidine molecular weight and formula

Executive Summary

1-(2-Bromo-5-chlorobenzyl)azetidine is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). Distinguished by its strained four-membered azetidine ring and a di-halogenated benzyl motif, this compound serves as a critical intermediate for modulating lipophilicity and metabolic stability in CNS-active agents. This guide provides a definitive analysis of its molecular identity, validated synthetic protocols, and analytical fingerprints, designed for researchers requiring high-fidelity data for lead optimization.

Physicochemical Identity & Molecular Metrics

Precise molecular characterization is the bedrock of reproducible science. For 1-(2-Bromo-5-chlorobenzyl)azetidine, the presence of both bromine and chlorine creates a unique isotopic signature essential for mass spectrometric identification.

Core Constants

| Property | Value | Notes |

| IUPAC Name | 1-[(2-bromo-5-chlorophenyl)methyl]azetidine | |

| Molecular Formula | C₁₀H₁₁BrClN | |

| Molecular Weight | 260.56 g/mol | Average Mass |

| Monoisotopic Mass | 258.9763 Da | Based on ⁷⁹Br, ³⁵Cl |

| Exact Mass | 258.9763 (100%), 260.9743 (130%), 262.9723 (32%) | Distinctive Br/Cl isotope pattern |

| Heavy Atom Count | 13 | |

| Rotatable Bonds | 2 | C(benzyl)-N bond |

| CLogP (Est.) | 2.8 - 3.2 | Lipophilic due to halogens |

| H-Bond Acceptors | 1 | Tertiary amine |

| H-Bond Donors | 0 |

Isotopic Signature (Mass Spectrometry)

The combination of Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic "M+2+4" splitting pattern. This is the primary validation marker during LC-MS analysis.

-

M+0 (259.0): Contains ⁷⁹Br, ³⁵Cl.

-

M+2 (261.0): High intensity. Represents (⁸¹Br, ³⁵Cl) AND (⁷⁹Br, ³⁷Cl).

-

M+4 (263.0): Lower intensity. Represents (⁸¹Br, ³⁷Cl).

Synthetic Architecture

Synthesis of azetidine derivatives requires careful handling due to the ring strain (~25 kcal/mol) and volatility of the azetidine free base. Two primary routes are validated: Reductive Amination (Preferred for stability) and Nucleophilic Substitution (Preferred for speed).

Route A: Reductive Amination (Recommended)

This route utilizes 2-bromo-5-chlorobenzaldehyde, avoiding the lachrymatory and unstable nature of benzyl halides.

-

Precursors: 2-Bromo-5-chlorobenzaldehyde (CAS: 174265-12-4), Azetidine HCl.

-

Reagents: Sodium Triacetoxyborohydride (STAB), DIPEA, DCE (1,2-Dichloroethane).

Protocol:

-

Free Base Generation: In a reaction vessel, suspend Azetidine HCl (1.2 eq) in DCE. Add DIPEA (1.5 eq) to neutralize the salt. Stir for 15 min at Room Temperature (RT).

-

Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde (1.0 eq) to the mixture. Add activated molecular sieves (4Å) to sequester water. Stir for 1 hour.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise to prevent exotherm.

-

Completion: Warm to RT and stir for 12 hours. Monitor via TLC (10% MeOH in DCM).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄.

Route B: Nucleophilic Substitution

-

Precursors: 2-Bromo-5-chlorobenzyl bromide, Azetidine.

-

Risk: Higher risk of over-alkylation (quaternary ammonium salt formation) if stoichiometry is not strictly controlled.

Synthetic Workflow Diagram

Caption: Figure 1. Step-wise reductive amination protocol for the synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine.

Analytical Validation (QA/QC)

To ensure scientific integrity, the synthesized compound must pass the following self-validating checkpoints.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The azetidine ring presents a distinct signature that differentiates it from open-chain amines or pyrrolidines.

-

δ 7.50 (d, 1H): Aromatic proton at C3 (ortho to Br). Deshielded by Br.

-

δ 7.42 (d, 1H): Aromatic proton at C6 (meta to Cl).

-

δ 7.15 (dd, 1H): Aromatic proton at C4.

-

δ 3.65 (s, 2H): Benzylic protons (

). Critical diagnostic peak. -

δ 3.25 (t, 4H): Azetidine

protons. -

δ 2.10 (quint, 2H): Azetidine central

protons.

Mass Spectrometry Logic

Caption: Figure 2. Predicted isotopic envelope for the [M+H]+ ion, crucial for confirming the presence of both Bromine and Chlorine.

Functional Utility in Drug Discovery

The "Azetidine Advantage"

In medicinal chemistry, replacing a dimethylamine or pyrrolidine group with an azetidine ring often results in:

-

lowered Lipophilicity (LogD): The high

character and compact size reduce the lipophilic burden compared to larger rings. -

Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism (P450s) compared to N-ethyl groups.

Halogen Handle for Late-Stage Diversification

The 2-Bromo-5-chloro substitution pattern is not random. It is a strategic scaffold:

-

2-Bromo (Ortho): Sterically hindered. Ideal for selective Suzuki-Miyaura coupling to introduce bi-aryl systems while leaving the 5-Chloro position intact.

-

5-Chloro (Meta): Provides metabolic blocking at a reactive site and can be engaged in Buchwald-Hartwig aminations under more forcing conditions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177817330. Retrieved from [Link]

-

Lowe, J. (2010). Azetidines in Medicinal Chemistry. In the Pipeline. Retrieved from [Link]

-

West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1). Retrieved from [Link]

-

Chemspace. Building Blocks: 1-(2-bromo-5-chlorobenzyl)azetidine analogs. Retrieved from [Link]

Technical Whitepaper: Solubility Profile and Physicochemical Characterization of N-(2-Bromo-5-chlorobenzyl)azetidine

This technical guide provides a comprehensive physicochemical and solubility profile for 1-(2-Bromo-5-chlorobenzyl)azetidine (CAS 1881978-54-6), a critical intermediate in the synthesis of GPR40 agonists and azetidine-fused 1,4-benzodiazepine scaffolds.

Executive Summary

N-(2-Bromo-5-chlorobenzyl)azetidine (IUPAC: 1-[(2-bromo-5-chlorophenyl)methyl]azetidine) is a lipophilic, basic heterocyclic building block.[1] It serves as a strategic "lynchpin" intermediate in medicinal chemistry, particularly for installing the 2-bromo-5-chlorobenzyl moiety—a pharmacophore often associated with enhanced metabolic stability and lipophilic binding in GPR40 agonists (metabolic disease) and novel CNS-active benzodiazepine derivatives.

This guide addresses the solubility challenges inherent to this lipophilic amine, providing predicted physicochemical constants, solvent compatibility matrices, and a validated experimental protocol for solubility determination.

Physicochemical Identity & Properties

Understanding the fundamental molecular descriptors is prerequisite to predicting solubility behavior. The compound exhibits significant lipophilicity due to the halogenated benzyl ring, balanced slightly by the basic azetidine nitrogen.

| Property | Value / Descriptor | Source/Method |

| CAS Number | 1881978-54-6 | Chemical Registry |

| Molecular Formula | C₁₀H₁₁BrClN | Calculated |

| Molecular Weight | 260.56 g/mol | Calculated |

| Physical State | Yellow Solid / Gum (Low Melting Point) | Analogous Derivatives |

| Predicted LogP | 3.2 – 3.8 | Consensus LogP Algorithms |

| Predicted pKa | 9.2 ± 0.5 (Azetidine Nitrogen) | Base Strength Estimation |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 1 (Tertiary Amine) | Structural Analysis |

Technical Insight: The pKa of ~9.2 indicates that at physiological pH (7.4), the compound exists primarily in its protonated (cationic) form (approx. 98%), which aids aqueous solubility in vivo but complicates extraction in neutral organic workups.

Solubility Data Profile

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the compound's polarity and pKa profile.

| Solvent Class | Solvent | Solubility Rating | Comments |

| Aprotic Polar | DMSO | High (>50 mg/mL) | Recommended for stock solutions (10-100 mM). |

| Aprotic Polar | DMF | High (>50 mg/mL) | Alternative stock solvent; harder to remove. |

| Chlorinated | DCM / Chloroform | High (>100 mg/mL) | Ideal for extraction and chromatography. |

| Protic | Methanol / Ethanol | Moderate-High | Good for transfers; solubility decreases if water is added. |

| Aqueous (Neutral) | Water (pH 7) | Low (<0.1 mg/mL) | Practically insoluble as the free base. |

| Aqueous (Acidic) | 0.1 M HCl | High (>20 mg/mL) | Forms the water-soluble hydrochloride salt. |

| Non-Polar | Hexanes / Heptane | Low-Moderate | Likely soluble only upon heating; used for precipitation. |

Solubility Mechanics

The solubility of N-(2-Bromo-5-chlorobenzyl)azetidine is governed by the Henderson-Hasselbalch equation .

-

pH < 7.0: The azetidine nitrogen protonates (

), drastically increasing aqueous solubility. -

pH > 9.0: The molecule exists as a neutral free base, precipitating out of water and partitioning into organic layers (DCM/EtOAc).

Experimental Protocol: Kinetic Solubility Determination

Standard Operating Procedure (SOP) for determining saturation solubility.

Phase A: Preparation of Stock

-

Weigh 10 mg of N-(2-Bromo-5-chlorobenzyl)azetidine.

-

Dissolve in 1.0 mL DMSO to create a 10 mg/mL (approx. 38 mM) stock solution.

-

Vortex for 60 seconds to ensure complete dissolution.

Phase B: Shake-Flask Method (Aqueous)

-

Aliquot: Dispense 20 µL of DMSO stock into a 96-well plate or microcentrifuge tube.

-

Dilution: Add 980 µL of the target buffer (e.g., PBS pH 7.4, SGF pH 1.2). Final DMSO concentration = 2%.

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Phase C: HPLC Quantification Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 1.0 mL/min.

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This flowchart illustrates the decision matrix for selecting the appropriate solvent system based on the intended application (Synthesis vs. Biological Assay).

Caption: Decision matrix for solvent selection based on application and pH-dependent solubility behavior.

Diagram 2: Chemical Property Relationships

Visualizing the structural components contributing to the solubility profile.

Caption: Structural decomposition linking functional groups to physicochemical properties (pKa and LogP).

Handling and Stability

-

Storage: Store solid at -20°C under an inert atmosphere (Nitrogen/Argon). As a secondary amine derivative, it may be sensitive to CO₂ absorption from air (carbamate formation) over long periods.

-

Stability in Solution: DMSO stocks are stable for 3-6 months at -20°C. Aqueous dilutions should be prepared fresh to avoid precipitation or hydrolysis of the halide bonds (though aryl halides are generally stable).

-

Safety: The compound acts as an alkylating agent precursor and a CNS-active intermediate. Handle with standard PPE (gloves, goggles) in a fume hood.

References

-

Accela ChemBio. (2024). Product Catalog: 1-(2-Bromo-5-chlorobenzyl)azetidine (SY353602).[2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 177817330 (Related Analog). Retrieved from

-

Wang, Y., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.[3] PMC5081234. Retrieved from

-

Vertex Pharmaceuticals. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from

- Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. SY353602,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-5-chlorobenzyl Azetidine: A Bifunctional Linchpin for Medicinal Chemistry

Executive Summary

2-Bromo-5-chlorobenzyl azetidine (CAS: 1881978-54-6) represents a high-value "linchpin" scaffold in modern drug discovery. Its utility stems from two distinct structural advantages: the orthogonal reactivity of its halogen substituents (2-bromo vs. 5-chloro) and the physicochemical benefits of the azetidine ring.

This guide provides a technical deep-dive into the synthesis, chemoselective functionalization, and medicinal application of this building block. It is designed for medicinal chemists seeking to exploit "sp3-rich" scaffolds and controlled iterative cross-coupling strategies.

Part 1: Structural Analysis & Design Logic

The Azetidine Advantage

In the transition from "flat" aromatic drugs to three-dimensional architectures, azetidine serves as a superior surrogate for larger cyclic amines (pyrrolidine, piperidine).

-

Lipophilicity & Basicity: Azetidines typically exhibit a lower pKa (approx. 10.5) compared to pyrrolidines, often reducing off-target liabilities such as hERG inhibition. The high ring strain (~26 kcal/mol) alters the amine geometry, influencing metabolic stability.

-

Vector Control: The 4-membered ring provides a rigid, defined exit vector for substituents, critical for Fragment-Based Drug Discovery (FBDD).

The 2-Bromo-5-chloro Moiety: A Platform for Orthogonal Coupling

The phenyl ring features two halogen atoms with distinct electronic environments and steric profiles, enabling site-selective functionalization.

| Position | Substituent | Electronic Environment | Reactivity Profile (Pd-Catalysis) |

| C-2 (Ortho) | Bromine | Sterically crowded, weaker C-X bond. | High Reactivity: Undergoes rapid Oxidative Addition (OA). First point of diversification via Suzuki/Buchwald coupling. |

| C-5 (Meta) | Chlorine | Less crowded, stronger C-X bond. | Latent Reactivity: Remains inert under mild conditions. Requires specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions to react. Acts as a metabolic blocker if left untouched. |

Part 2: Synthetic Protocols

Two primary routes exist for synthesizing 1-(2-bromo-5-chlorobenzyl)azetidine. Route A (Reductive Amination) is preferred for scale and purity, avoiding the formation of quaternary ammonium byproducts common in direct alkylation.

Route A: Reductive Amination (Preferred)

This protocol utilizes 2-bromo-5-chlorobenzaldehyde and azetidine (or its HCl salt).

Reagents:

-

2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1]

-

Azetidine Hydrochloride (1.1 equiv)[2]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Triethylamine (Et3N) (1.2 equiv, if using HCl salt)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic, optional)

Step-by-Step Protocol:

-

Free Base Formation: In a reaction vessel, suspend Azetidine HCl in DCM. Add Et3N and stir for 15 minutes at room temperature (RT) to liberate the free amine.

-

Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde to the mixture. If reaction kinetics are slow, add catalytic Acetic Acid (0.1 equiv). Stir for 30–60 minutes. Note: Use of a drying agent (MgSO4) can drive imine formation.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise to prevent exotherms.

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the aldehyde.

-

Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic layers over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).

Route B: Nucleophilic Substitution (Alkylation)

Uses 2-bromo-5-chlorobenzyl bromide. This route is faster but prone to over-alkylation (formation of azetidinium salts).

Protocol Summary:

-

Dissolve 2-bromo-5-chlorobenzyl bromide in MeCN or DMF.

-

Add Azetidine (1.0 equiv) and K2CO3 (2.0 equiv).

-

Stir at RT (avoid heating to prevent dimerization/polymerization).

-

Critical: Maintain dilute conditions to favor mono-alkylation.

Visualization of Synthetic Logic

Figure 1: Reductive amination workflow for the synthesis of the target azetidine scaffold.

Part 3: Chemoselective Functionalization

The power of this building block lies in the ability to perform iterative cross-coupling . The order of operations is critical: the C-Br bond must be engaged before the C-Cl bond unless specialized conditions are used to invert this selectivity.

Experiment: Site-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid selectively at the 2-position (Br) while leaving the 5-chloro group intact.

Mechanism: Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond due to the weaker bond dissociation energy (BDE) of C-Br (~66 kcal/mol) vs C-Cl (~81 kcal/mol).

Protocol:

-

Reagents: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

-

Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

-

Conditions: Heat to 80°C. Note: Avoid temperatures >100°C or highly active ligands (e.g., XPhos, SPhos) in the first step to prevent premature C-Cl activation.

-

Outcome: Formation of the 2-aryl-5-chlorobenzyl azetidine.[2][3]

Experiment: Subsequent C-Cl Activation

Once the bromine is replaced, the chlorine atom can be activated using "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) to introduce a second diversity element.

Reactivity Flowchart

Figure 2: Chemoselective diversification strategy exploiting the reactivity difference between Aryl-Br and Aryl-Cl.

Part 4: Applications in Drug Discovery[4][5][6][7]

Scaffold Hopping & Isosteres

The 2-bromo-5-chlorobenzyl azetidine moiety is often used to replace:

-

N-Benzyl Piperidines/Pyrrolidines: To lower lipophilicity (LogD) and reduce molecular weight while maintaining the basic amine pharmacophore.

-

Ortho-substituted Biphenyls: The 2-bromo group allows for the synthesis of twisted biphenyl systems (via Suzuki coupling) which are common in privileged kinase inhibitor scaffolds.

Metabolic Stability

The 5-chloro substituent is strategically placed meta to the benzylic position. This blocks the common metabolic "soft spot" (para-hydroxylation) on the phenyl ring, extending the half-life (

Case Study: Antibacterial Agents

Research into bacterial Topoisomerase IV inhibitors has utilized benzyl-azetidine motifs. The basic nitrogen of the azetidine interacts with the enzyme's active site, while the halogenated phenyl ring fills a hydrophobic pocket, with the halogens providing specific halogen-bonding interactions or steric occlusion.

References

-

Azetidines in Medicinal Chemistry

- Synthesis Protocol (Reductive Amination)

-

Suzuki Coupling Selectivity (Br vs Cl)

-

Commercial Availability & CAS Data

Sources

- 1. CN106459051A - å«æç¯åºå¢ç大ç¯fxiaæå¶å - Google Patents [patents.google.com]

- 2. 2289512-88-3|1-(3-Bromo-5-chlorobenzyl)piperidine|BLD Pharm [bldpharm.com]

- 3. 942400-60-4|(2-Bromo-5-chlorophenyl)methanamine|BLD Pharm [bldpharm.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 1494550-37-6|1-{[(2-bromo-5-chlorophenyl)methyl]amino}propan-2-ol|BLD Pharm [bldpharm.com]

- 8. 1489941-25-4|N-(2-Bromo-5-chlorobenzyl)-3-methoxypropan-1-amine|BLD Pharm [bldpharm.com]

- 9. SY353602,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Guide: Design, Synthesis, and Application of 2-Bromo-5-Chlorobenzyl Azetidines

Topic: Azetidine Derivatives with 2-Bromo-5-Chlorobenzyl Group Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals[1]

Executive Summary

The 2-bromo-5-chlorobenzyl azetidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly for Central Nervous System (CNS) and metabolic targets.[1] This specific structural motif combines the conformational rigidity and reduced lipophilicity of the azetidine ring with the electronic and steric properties of the 2-bromo-5-chlorophenyl group.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthetic accessibility, structure-activity relationship (SAR) implications, and its utility as a "privileged structure" precursor for complex heterocycles like 1,4-benzodiazepines.

Key Technical Advantages

-

Metabolic Stability: The azetidine ring lowers lipophilicity (

) compared to pyrrolidine or piperidine analogs, often improving metabolic stability and reducing hERG liability. -

Synthetic Versatility: The ortho-bromo substituent serves as a handle for intramolecular cyclization (e.g., Pd-catalyzed Buchwald-Hartwig coupling), enabling the rapid generation of fused bicyclic systems.[1]

-

Halogen Bonding: The specific 2-bromo-5-chloro substitution pattern offers unique halogen bonding opportunities within protein binding pockets, enhancing potency and selectivity.[1]

Chemical Space & Pharmacophore Analysis

The Azetidine Advantage

In fragment-based drug discovery (FBDD), replacing a piperidine or pyrrolidine with an azetidine is a standard strategy to improve the physicochemical profile of a lead compound.

-

Lower Molecular Weight (MW): -14 Da vs. pyrrolidine.[1]

-

Reduced Lipophilicity: Azetidines generally exhibit lower

values, improving solubility. -

Vector Geometry: The bond angles of the 4-membered ring (

) create distinct vector orientations for substituents compared to 5- or 6-membered rings, allowing access to novel chemical space.[1]

The 2-Bromo-5-Chlorobenzyl Motif

This specific substitution pattern is not arbitrary; it is highly functional:

-

2-Bromo (Ortho): Provides steric bulk to lock conformation and serves as a reactive handle for further diversification (e.g., Suzuki, Sonogashira, or intramolecular amination).

-

5-Chloro (Meta): Modulates the pKa of the aniline nitrogen (if cyclized) and increases lipophilicity slightly to ensure membrane permeability without compromising solubility. It also blocks metabolic oxidation at the typically reactive para position relative to the benzyl methylene.

Synthetic Methodologies

We define three primary routes for accessing N-(2-bromo-5-chlorobenzyl)azetidines. The choice of route depends on the availability of starting materials and the sensitivity of functional groups on the azetidine ring.

Synthetic Pathways Overview

Figure 1: Strategic disconnection approaches for the synthesis of the target scaffold.

Detailed Experimental Protocol (Route A: Reductive Amination)

Recommended for library synthesis due to mild conditions and high functional group tolerance.

Reagents:

-

Amine: Azetidine-3-carboxylic acid methyl ester hydrochloride (1.0 equiv).[1]

-

Aldehyde: 2-Bromo-5-chlorobenzaldehyde (1.0 equiv).[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

-

Base: Diisopropylethylamine (DIPEA) (1.0 equiv, only if using amine salt).

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under

atmosphere, suspend the azetidine salt in anhydrous DCE (0.1 M concentration). Add DIPEA and stir for 10 minutes at room temperature (RT) to liberate the free base. -

Imine Formation: Add 2-bromo-5-chlorobenzaldehyde in one portion. Stir at RT for 30–60 minutes. Note: Use of a drying agent like

or molecular sieves (4Å) can accelerate imine formation. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 4–12 hours. Monitor conversion by LC-MS (Target M+H: ~318/320 for Br/Cl isotope pattern).

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Purify via flash column chromatography (Hexanes/EtOAc). The amine product is typically stable on silica.

Advanced Applications: Ring Expansion

One of the most powerful applications of this scaffold is its use as a precursor for azetidine-fused 1,4-benzodiazepines .[1] The ortho-bromo group allows for an intramolecular Pd-catalyzed amination, expanding the ring system.[1]

Mechanism: Intramolecular Cross-Coupling[2][3]

The reaction involves the coupling of an amide nitrogen (pendant on the azetidine) with the aryl bromide.

Figure 2: Palladium-catalyzed ring expansion strategy utilized by Costantino et al. [1].[1]

Protocol Insight: Using Xantphos as a ligand is critical here. Its wide bite angle facilitates the reductive elimination step required to form the medium-sized diazepine ring.

Biological & Pharmacological Relevance[1][3][4][5][6]

GPR40 (FFAR1) Agonism

Derivatives containing the 2-bromo-5-chlorobenzyl moiety have been explored as GPR40 agonists for the treatment of Type 2 Diabetes.[1] The lipophilic benzyl group fits into the hydrophobic pocket of the receptor, while the azetidine headgroup (often substituted with a carboxylic acid) interacts with polar residues (e.g., Arg183, Arg258) to trigger insulin secretion [2].

Dopamine Transporter (DAT) Modulation

Azetidine derivatives are classic bioisosteres for benztropine analogs. The 2-bromo-5-chloro substitution mimics the di-halo substitution patterns found in potent DAT inhibitors, providing high affinity while altering the residence time on the transporter due to the specific halogen bonding networks.[1]

Data Summary: Representative Activity

| Target | Compound Class | Function | Key Substituent Role |

|---|---|---|---|

| GPR40 | Azetidine-3-carboxylic acid | Agonist | Benzyl group anchors in lipophilic pocket; Acid forms salt bridge.[1] |

| GABA-A | Benzodiazepine (Fused) | Modulator | Ortho-bromo facilitates ring closure; Meta-chloro enhances potency.[1] |

| MCH-1 | Azetidine amine | Antagonist | Lipophilic tail group for receptor fit.[1] |

Future Outlook & Recommendations

-

Library Expansion: Utilize the Route A protocol to generate a library of 3-substituted azetidines (3-fluoro, 3-hydroxy, 3-cyano) with the fixed 2-bromo-5-chlorobenzyl tail.[1] This scans the polar/apolar vector space efficiently.

-

C-H Activation: The presence of the aryl bromide allows for late-stage C-H activation studies, potentially using the azetidine nitrogen as a directing group if the benzyl linker is rigidified.

-

Safety: Handle 2-bromo-5-chlorobenzyl bromide (Route B precursor) with care; it is a potent lachrymator and alkylating agent.[1] Route A (Reductive Amination) is safer and preferred for scale-up.[1]

References

-

Costantino, L., & Barlocco, D. (2006).[2] Privileged Structures as Leads in Medicinal Chemistry.[2] Current Medicinal Chemistry, 13(1), 65–85.[2]

-

Patent WO2016022742A1. (2016). Antidiabetic bicyclic compounds. Google Patents.[3]

-

PubChem CID 177817330. (2025).[4] 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol.[1][4] National Center for Biotechnology Information. [1]

-

Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science.

Sources

The N-Benzyl Azetidine Scaffold: Pharmacophore Analysis & Bioisosteric Utility

Executive Summary

The N-benzyl azetidine moiety represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized as a constrained bioisostere of N-benzyl piperidine and pyrrolidine. While the piperidine ring is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl), its high lipophilicity and metabolic liability often necessitate structural optimization. The azetidine ring, with its significant ring strain (~25.4 kcal/mol) and distinct "puckered" geometry, offers a strategic solution: it lowers lipophilicity (

This technical guide details the structural dynamics, computational modeling strategies, and synthetic protocols necessary to deploy the N-benzyl azetidine scaffold effectively.

Part 1: Structural Dynamics & Physicochemical Profile

The "Butterfly" Conformation (Ring Pucker)

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring is not planar. To relieve torsional strain from eclipsing methylene hydrogens, the ring adopts a puckered conformation .

-

Puckering Angle: The ring oscillates between two equivalent puckered minima with a dihedral angle of approximately 37° (gas phase).

-

Inversion Barrier: The energy barrier for ring inversion is low (~1.3 kcal/mol), allowing rapid "butterfly" motion at physiological temperatures.

-

Pharmacophoric Implication: When docking N-benzyl azetidines, rigid receptor sites may select a specific pucker. A static planar representation in 2D screening libraries often leads to false negatives.

Physicochemical Comparison: Azetidine vs. Piperidine

The transition from a 6-membered piperidine to a 4-membered azetidine drastically alters the molecular property profile.[1]

Table 1: Comparative Physicochemical Properties

| Property | N-Benzyl Piperidine | N-Benzyl Azetidine | Impact on Drug Design |

| Ring Strain | ~0 kcal/mol (Chair) | ~25.4 kcal/mol | Azetidine is more reactive; potential for covalent modification (rare) or metabolic ring opening. |

| Basicity ( | ~11.2 | ~11.3 | Comparable basicity ensures the Nitrogen remains protonated at physiological pH (cationic anchor). |

| Lipophilicity ( | High (Baseline) | Lower (~ -0.8 to -1.0 | Improves solubility and lowers metabolic clearance risk (LLE). |

| C-N-C Angle | ~110° | ~92° | Compresses the vector angle; substituents at C3 are projected closer to the N-center. |

Part 2: Computational Pharmacophore Modeling Workflow

Modeling constrained rings requires specific force field parameters to account for the high ring strain and pucker dynamics.

Computational Protocol

Objective: Generate a bioactive conformer ensemble that accounts for the azetidine ring flip.

Figure 1: Computational workflow for handling azetidine ring dynamics in pharmacophore modeling.

Critical Modeling Notes

-

Force Field Selection: Use MMFF94s or OPLS3e . Older force fields often force the azetidine ring to be planar, resulting in incorrect vector projections for substituents at the 3-position.

-

Cationic Interaction: The N-benzyl nitrogen is the primary pharmacophore feature (Positive Ionizable). In the azetidine scaffold, the benzyl group is often more solvent-exposed than in piperidine analogues due to the lack of steric bulk from the ring carbons (C2/C4).

Part 3: Synthetic Accessibility & Protocols

Synthesis of N-benzyl azetidines is less trivial than piperidines due to the strain energy hindering cyclization. The most robust method for library generation is the cyclization of

Protocol: Cyclization from 1,3-Dihalides

This method is preferred for generating the core scaffold from inexpensive starting materials.

Materials:

-

Benzylamine (1.0 eq)

-

1-Bromo-3-chloropropane (1.1 eq)

-

Potassium Carbonate (

, 3.0 eq) -

Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

-

Solvation: Dissolve Benzylamine (10 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Alkylation (Step 1): Add 1-Bromo-3-chloropropane (11 mmol) dropwise at

. -

Base Addition: Add anhydrous

(30 mmol) to the mixture. -

Cyclization (Thermal): Heat the mixture to reflux (

) for 16–24 hours. The initial N-alkylation is fast; the second intramolecular displacement to close the 4-membered ring is the rate-determining step and requires heat to overcome ring strain. -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient). N-benzyl azetidine typically elutes earlier than the acyclic mono-alkylated byproduct.

Synthetic Pathway Diagram

Figure 2: Two-step one-pot synthesis of N-benzyl azetidine via nucleophilic substitution.

Part 4: Case Study – AChE Inhibitors (Donepezil Analogues)

Context: Donepezil is a potent Acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease. It features an N-benzyl piperidine moiety that binds to the catalytic anionic site (CAS) of the enzyme.

The Problem: The piperidine ring contributes to high lipophilicity, leading to potential off-target effects and metabolic accumulation.[2]

The Azetidine Solution: Researchers have replaced the piperidine ring with azetidine to create "constricted" analogues.

-

Pharmacophore Mapping:

-

Feature A (Aromatic): The benzyl ring engages in

stacking with Trp86 in the AChE active site. -

Feature B (Cationic): The protonated Nitrogen forms a cation-

interaction with Phe330. -

Distance Constraint: In Donepezil (piperidine), the distance between the centroid of the benzyl ring and the Nitrogen is fixed by the chair conformation. In the azetidine analogue, this distance is slightly shortened, and the vector angle changes.

-

-

Outcome:

-

The azetidine analogues often retain nanomolar potency (

) against AChE because the flexibility of the benzyl linker compensates for the rigid azetidine ring. -

Benefit: The

drops by ~1 unit, improving the Ligand Efficiency (LE) and reducing the likelihood of crossing the Blood-Brain Barrier (BBB) via passive diffusion too aggressively (reducing CNS side effects) or improving clearance rates.

-

Figure 3: Pharmacophore features of N-benzyl azetidine in AChE binding context.

References

-

BenchChem. (2025).[2][3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.

- Lowe, J. (2010). Small Rings in Medicinal Chemistry.

-

Rampa, A., et al. (1998).[4] Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Retrieved from

- O'Hagan, D., et al. (2000). Conformational Analysis of Fluorinated Azetidines. Journal of the Chemical Society, Perkin Transactions 2.

- Gundersen, L.L., et al. (2005). Azetidines in Drug Discovery. Journal of Medicinal Chemistry.

-

PubChem. (2024). Compound Summary: N-Benzylazetidine.[5][6] Retrieved from

Sources

- 1. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Therapeutic Horizons of 1-(2-Bromo-5-chlorobenzyl)azetidine Scaffolds

[1]

Executive Summary: The Case for Rigidified Halogenated Amines

In the optimization of small-molecule therapeutics, the 1-(2-Bromo-5-chlorobenzyl)azetidine scaffold represents a strategic convergence of two high-value medicinal chemistry motifs: the conformationally restricted azetidine ring and the lipophilic, electronically distinct 2-bromo-5-chlorobenzyl moiety.[1]

While traditional drug discovery often relies on flexible piperidine or pyrrolidine linkers, the azetidine ring offers a unique vector alignment (approx. 88° bond angles) and reduced lipophilicity compared to its larger homologs. When coupled with the specific halogenation pattern of the 2-bromo-5-chloro group, this scaffold emerges as a potent candidate for CNS ligands (monoamine transporter modulators) and antimicrobial cationic amphiphiles .[1]

This guide outlines the structural logic, synthetic pathways, and validation protocols required to exploit this scaffold in lead optimization programs.

Chemical Architecture & SAR Rationale

The Azetidine Advantage

The azetidine ring is not merely a "smaller pyrrolidine."[2][3] Its high ring strain (~26 kcal/mol) and distinct puckering geometry create a rigid vector that positions substituents in precise spatial orientations.

-

Metabolic Stability: The strained ring is often less susceptible to oxidative metabolism than larger saturated heterocycles.

-

Basicity Modulation: Azetidines typically exhibit lower pKa values than pyrrolidines, improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

The Halogen Bonding Pharmacophore

The 2-bromo-5-chloro substitution pattern is non-trivial.[1][4] It is designed to exploit specific non-covalent interactions:

-

Sigma-Hole Interactions: The ortho-bromine atom is large and polarizable, capable of forming strong halogen bonds with carbonyl backbone oxygens in target proteins.[1]

-

Metabolic Blocking: The meta-chloro substituent (position 5) effectively blocks the para-position relative to the benzyl methylene, a common site for CYP450-mediated hydroxylation, thereby extending half-life (

).[1]

Structural Logic Diagram

The following diagram illustrates the pharmacophoric map of the molecule.

Figure 1: Pharmacophore mapping of 1-(2-Bromo-5-chlorobenzyl)azetidine, highlighting the functional roles of the halogen substituents and the rigid azetidine core.

Synthetic Methodology

To ensure high purity and avoid over-alkylation (quaternization), Reductive Amination is the superior pathway compared to direct alkylation with benzyl halides.

Protocol: Reductive Amination

Objective: Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine from azetidine hydrochloride and 2-bromo-5-chlorobenzaldehyde.[1]

Reagents:

-

Azetidine HCl (1.0 equiv)

-

2-Bromo-5-chlorobenzaldehyde (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Triethylamine (TEA, 1.2 equiv)

Step-by-Step Workflow:

-

Free Base Formation: In a dry flask, suspend Azetidine HCl in DCM. Add TEA and stir for 15 minutes at room temperature (RT) to liberate the free amine.

-

Imine Formation: Add 2-Bromo-5-chlorobenzaldehyde to the mixture. If necessary, add activated 4Å molecular sieves to sequester water. Stir for 1-2 hours at RT.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours) under nitrogen atmosphere.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, MeOH/DCM gradient 0:100 to 5:95).

Synthesis Logic Diagram

Figure 2: Optimized reductive amination workflow for the synthesis of the target azetidine analog.

Bioactivity Potential & Target Profile[5][6][7][8][9]

Based on structural homology to known bioactive benzylamines and azetidine derivatives, this compound exhibits high potential in two distinct therapeutic areas.

Neuropharmacology (CNS Targets)

N-benzylazetidines are established bioisosteres for N-benzylpiperidines, a class containing potent Acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs) and Monoamine Transporter ligands.

-

Mechanism: The protonated azetidine nitrogen mimics the cationic headgroup of neurotransmitters (dopamine/serotonin), while the halogenated phenyl ring engages hydrophobic pockets in the transporter.

-

Predicted Affinity: The 2-bromo substituent provides steric bulk that may enhance selectivity for the Serotonin Transporter (SERT) or Sigma-1 receptors over Dopamine Transporters (DAT).[1]

Antimicrobial Activity

Cationic amphiphiles (molecules with a positive charge and a lipophilic tail) are known to disrupt bacterial membranes.

-

Spectrum: Likely active against Gram-positive bacteria (S. aureus, B. subtilis).

-

Mechanism: The lipophilic 2-bromo-5-chlorobenzyl tail inserts into the lipid bilayer, while the azetidine cation disrupts the phosphate headgroups, leading to membrane depolarization.[1]

Quantitative Physicochemical Profile

The following properties dictate the compound's "drug-likeness" and suitability for CNS penetration.

| Property | Value (Predicted) | Implication |

| Molecular Weight | ~260.56 Da | Highly favorable for CNS penetration (<450 Da).[1] |

| cLogP | 3.2 - 3.5 | Optimal lipophilicity for BBB crossing.[1] |

| TPSA | ~3.2 Ų | Very low polar surface area, indicating high permeability. |

| H-Bond Donors | 0 | Increases membrane permeability.[1] |

| pKa (Basic N) | ~9.5 | Predominantly ionized at pH 7.4, facilitating receptor binding. |

Validation Protocols

To validate the bioactivity of synthesized analogs, the following assays are recommended.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Purpose: Assess antimicrobial potency against S. aureus (ATCC 29213).[1]

-

Preparation: Dissolve compound in DMSO (10 mg/mL stock).

-

Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity).

Protocol: In Silico Docking (SERT Model)

Purpose: Predict binding mode in the Serotonin Transporter.

-

Protein Prep: Retrieve PDB structure 5I6X (Human SERT). Remove water/ligands.

-

Ligand Prep: Generate 3D conformers of 1-(2-Bromo-5-chlorobenzyl)azetidine; minimize energy.

-

Grid Generation: Center grid box on the central binding site (Asp98 residue).

-

Docking: Use AutoDock Vina or Glide. Look for halogen bonding interactions between the 2-Br group and backbone carbonyls (e.g., Ala169).

References

-

BenchChem. (2025).[2][5] The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177817330, 1-[(5-bromo-2-chlorophenyl)methyl]azetidin-3-ol. Retrieved from [6]

-

Mane, Y. D., et al. (2018).[7] 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6). Retrieved from

-

Cheekatla, S. R. (2026).[3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Retrieved from

-

Kopanytsia, M. V. (2003). Effect of phenazepam metabolite, 2-amino-5-bromo-2'-chlorobenzophenone, on glycine and glutamate NMDA receptors. PubMed. Retrieved from

Sources

- 1. 1880191-89-8|3-[(2-Bromo-5-chlorophenyl)methoxy]azetidine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Optimized Synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine

Abstract & Application Scope

This application note details the robust synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine , a functionalized heterocyclic building block valuable in medicinal chemistry, particularly for Central Nervous System (CNS) targets and GPCR ligand development.

The protocol utilizes a direct

Retrosynthetic Analysis & Mechanism

The synthesis is based on the disconnection of the benzylic C-N bond. The forward reaction involves the nucleophilic attack of the secondary amine (azetidine) onto the electrophilic benzylic carbon.

Reaction Mechanism[1][2]

-

Deprotonation: The inorganic base (

) neutralizes the azetidine hydrochloride, releasing the free amine. -

Nucleophilic Attack: The lone pair of the azetidine nitrogen attacks the benzylic carbon of the alkyl halide.

-

Elimination: Bromide is displaced as the leaving group.

-

Scavenging: The base neutralizes the generated HBr, driving the equilibrium forward.

Figure 1: Reaction pathway for the N-alkylation of azetidine.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |

| Azetidine Hydrochloride | 93.56 | 1.2 | Nucleophile | 36520-39-5 |

| 2-Bromo-5-chlorobenzyl bromide | 284.38 | 1.0 | Electrophile | 66192-24-3 |

| Potassium Carbonate ( | 138.21 | 3.0 | Base | 584-08-7 |

| Acetonitrile (MeCN) | 41.05 | - | Solvent | 75-05-8 |

Step-by-Step Procedure

Step 1: Preparation of the Base Suspension

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Potassium Carbonate (anhydrous, 3.0 eq).

-

Add Acetonitrile (anhydrous, 10-15 volumes relative to alkyl halide).

-

Expert Insight: MeCN is preferred over DMF as it allows for easier workup via evaporation and filtration, avoiding aqueous extraction emulsions common with DMF.

-

Step 2: Free-Basing of Azetidine

-

Add Azetidine Hydrochloride (1.2 eq) to the suspension.

-

Stir vigorously at Room Temperature (RT) for 15–20 minutes.

-

Critical Control Point: This "pre-stir" ensures the free amine is generated before the alkyl halide is introduced, preventing local excesses of electrophile that could lead to quaternary ammonium salt formation.

-

Step 3: Alkylation Reaction

-

Dissolve 2-Bromo-5-chlorobenzyl bromide (1.0 eq) in a minimal amount of MeCN.

-

Add this solution dropwise to the stirring azetidine suspension over 10 minutes.

-

Heat the reaction mixture to 50°C and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the benzyl bromide peak.

-

Step 4: Workup and Isolation

-

Cool the mixture to RT.

-

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (

). Wash the cake with MeCN. -

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

-

Purification: Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of 0-20% Ethyl Acetate in Hexanes.

-

Note: Azetidines can be basic; if streaking occurs on silica, add 1% Triethylamine (TEA) to the eluent.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Characterization (Expected Data)

To validate the identity of 1-(2-Bromo-5-chlorobenzyl)azetidine , the following spectral features should be confirmed:

-

NMR (400 MHz,

- 7.4–7.1 (m, 3H, Aromatic protons).

-

3.6–3.7 (s, 2H, Benzylic

-

3.2–3.3 (t, 4H, Azetidine

-

2.0–2.1 (quint, 2H, Azetidine ring

-

Mass Spectrometry (ESI):

-

Expected

: ~260/262 (showing characteristic Br/Cl isotope pattern).

-

Process Optimization & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Volatility of free azetidine | Ensure efficient cooling during workup; do not over-dry under high vacuum for extended periods. |

| Incomplete Reaction | Steric hindrance | Increase temperature to 60°C or add catalytic Potassium Iodide (Finkelstein condition). |

| Quaternary Salt | Excess alkyl halide | Ensure Azetidine is in slight excess (1.2 eq) and add halide slowly. |

| TLC Streaking | Interaction with Silica | Pre-treat silica column with 1% |

Safety & Handling

-

Azetidine HCl: Potential skin irritant. Handle in a fume hood.

-

2-Bromo-5-chlorobenzyl bromide: Lachrymator and corrosive. Wear double gloves and goggles. Neutralize glassware with dilute NaOH before cleaning.

-

Acetonitrile: Flammable and toxic.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)azetidine. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Azetidines. Retrieved from

-

PubChem. (2025).[2] 2-Bromo-5-chlorobenzyl bromide Compound Summary. Retrieved from

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[3] Retrieved from

Sources

Application Note: High-Precision Reductive Amination of 2-Bromo-5-chlorobenzaldehyde with Azetidine

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable protocol for the reductive amination of 2-bromo-5-chlorobenzaldehyde with azetidine to yield the tertiary amine, 1-(2-bromo-5-chlorobenzyl)azetidine .

Scientific Context: The target scaffold combines a strained azetidine ring with a poly-halogenated aromatic system. This reaction presents specific challenges:

-

Steric Hindrance: The ortho-bromo substituent on the benzaldehyde creates steric bulk, potentially retarding iminium ion formation.

-

Chemoselectivity: The presence of aryl bromide and chloride moieties requires a mild reducing agent to prevent hydrodehalogenation (a common side reaction with catalytic hydrogenation or strong hydride donors).

-

Ring Strain: Azetidine is a strained, four-membered heterocycle.[1][2][3] Conditions must avoid ring-opening or polymerization.

The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).[4] STAB is an electrophilic reducing agent that is kinetically selective for the protonated iminium ion over the neutral aldehyde, allowing for a "one-pot" procedure without the need to isolate the unstable intermediate.

Mechanistic Pathway & Logic

The reaction proceeds via a stepwise condensation-reduction sequence.[5] Understanding this pathway is critical for troubleshooting.

Reaction Mechanism Diagram[6]

Figure 1: Mechanistic flow of STAB-mediated reductive amination. The formation of the Iminium Ion is the critical "gatekeeper" step facilitated by acetic acid.

Experimental Design & Reagents

Reagent Stoichiometry Table

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 2-Bromo-5-chlorobenzaldehyde | Limiting Reagent | 1.0 | 219.46 | Electrophile. |

| Azetidine HCl | Nucleophile | 1.2 | 93.56 | Hygroscopic solid. Requires neutralization. |

| DIPEA (Diisopropylethylamine) | Base | 1.2 | 129.24 | Frees azetidine from HCl salt. |

| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | 60.05 | Promotes iminium formation (pH ~5-6). |

| Na(OAc)3BH (STAB) | Reducing Agent | 1.5 | 211.94 | Moisture sensitive. Handle quickly. |

| 1,2-Dichloroethane (DCE) | Solvent | -- | -- | [0.1 - 0.2 M] Preferred over DCM for reaction rate. |

Detailed Protocol

Phase 1: Preparation & Iminium Formation

Objective: Generate the active electrophilic species (iminium ion) while avoiding aldehyde reduction.

-

Setup: Oven-dry a round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen or Argon.

-

Solvation: Add 2-Bromo-5-chlorobenzaldehyde (1.0 eq) and Azetidine HCl (1.2 eq) to the flask.

-

Solvent Addition: Add anhydrous DCE to achieve a concentration of 0.1 M to 0.2 M relative to the aldehyde.

-

Expert Insight: DCE is superior to THF or DCM for STAB reductions because it accelerates the iminium formation rate.

-

-

Free Base Generation: Add DIPEA (1.2 eq) dropwise. Stir for 5–10 minutes.

-

Observation: The suspension may clear slightly as the free amine is generated.

-

-

Acid Catalysis: Add Acetic Acid (1.5 eq).

-

Why? STAB is slightly acidic, but adding AcOH ensures the pH is optimal (~5-6) to protonate the hemiaminal hydroxyl group, facilitating water loss to form the iminium ion.

-

-

Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

-

Self-Validating Check: Although the iminium ion is often transient, a color change (often turning yellow or slightly orange) indicates successful condensation.

-

Phase 2: Selective Reduction

Objective: Reduce the iminium ion to the amine without touching the halogen substituents.

-

Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Safety: Mild effervescence (H2 gas) may occur. Ensure the system is vented (e.g., via a needle/bubbler).

-

-

Reaction: Stir at RT for 4–16 hours.

-

Monitoring: Monitor via TLC or LC-MS.

-

Target: Disappearance of the aldehyde peak. The imine intermediate should also disappear.

-

TLC Visualization: Use UV (254 nm) and a stain like Ninhydrin (for amines) or 2,4-DNP (to confirm loss of aldehyde).

-

Phase 3: Workup & Purification

Objective: Isolate the basic amine product and remove boron salts.

-

Quench: Slowly add saturated aqueous NaHCO3 (approx. 2 mL per mmol substrate) to the reaction mixture. Stir vigorously for 15 minutes.

-

Critical Step: This neutralizes the acetic acid and decomposes excess borohydride. It also ensures the product is in the free base form (organic soluble).

-

-

Extraction: Dilute with DCM. Separate the layers. Extract the aqueous layer 2x with DCM.

-

Drying: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentration: Remove solvent under reduced pressure (Rotavap).

-

Note: Azetidine derivatives can be volatile. Do not heat the water bath above 40°C; avoid prolonged high vacuum if the product molecular weight is low (though this specific product is >250 g/mol and less volatile).

-

-

Purification: Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient of Hexanes/Ethyl Acetate (start 95:5, ramp to 80:20). If streaking occurs, add 1% Triethylamine to the mobile phase.

-

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Aldehyde remains after 16h | Steric hindrance of 2-Br group prevents iminium formation. | Increase AcOH to 3.0 eq. Heat gently to 40°C before adding STAB. |

| Alcohol byproduct formed | Direct reduction of aldehyde (STAB reduced aldehyde before amine reacted). | Ensure the "Equilibration" step (Step 6) is at least 60 mins. Add molecular sieves (4Å) to drive water removal. |

| Low Yield | Product lost in aqueous layer during workup. | The product is a tertiary amine.[6] Ensure the aqueous quench pH is >8 (basic) to keep the product in the organic phase. |

| Dehalogenation | Unlikely with STAB, but possible with trace Pd/contamination. | Ensure no cross-contamination from hydrogenation equipment. Stick to STAB; do not use NaBH4. |

Safety & Compliance

-

Azetidine Toxicity: Azetidines are potential alkylating agents and should be treated as genotoxic impurities until proven otherwise. Handle in a fume hood with double nitrile gloves.

-

Halogenated Solvents: DCE is a suspected carcinogen. DCM is a volatile neurotoxin. Use strictly in ventilated areas.

-

Waste Disposal: Aqueous waste contains Boron salts. Dispose of in accordance with specific EHS regulations for heavy metal/boron waste.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][9] [Link]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[2] [Link]

Sources

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Nucleophilic substitution conditions for 2-bromo-5-chlorobenzyl bromide

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-5-chlorobenzyl Bromide

Part 1: Executive Summary & Strategic Importance

2-Bromo-5-chlorobenzyl bromide (CAS: 284.38 g/mol ) is a high-value electrophilic building block widely employed in the synthesis of SGLT2 inhibitors (e.g., Luseogliflozin analogs), benzimidazole-based therapeutics, and agrochemicals.

Its unique substitution pattern presents a specific chemoselective profile:

-

Primary Reactive Site: The benzylic bromide (

) is highly activated for -

Secondary Reactive Sites: The aryl halides (2-Br and 5-Cl) are deactivated towards nucleophilic aromatic substitution (

) under standard conditions but serve as latent handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in subsequent steps.[1]

Critical Challenge: The electron-withdrawing nature of the halogen substituents (2-Br, 5-Cl) destabilizes the benzylic carbocation, effectively shutting down

Part 2: Chemoselectivity & Mechanistic Insight

Understanding the reactivity hierarchy is essential for designing high-yield protocols.

Reactivity Profile:

-

Benzylic Bromide (

-Br): -

Aryl Bromide (

-Br, Pos 2): -

Aryl Chloride (

-Cl, Pos 5):

Visualizing the Reactivity Landscape:

Caption: Chemoselectivity map highlighting the kinetic preference for benzylic substitution over aryl halide displacement.

Part 3: Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for GPCR or kinase inhibitor scaffolds.

Rationale: The ortho-bromo substituent creates a "steric wall." To prevent elimination (styrene formation) or double-alkylation, mild bases and polar aprotic solvents are strictly required.

Materials:

-

Substrate: 2-Bromo-5-chlorobenzyl bromide (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 eq) in anhydrous MeCN (0.1 M concentration).

-

Base Addition: Add

(2.0 eq). If the amine is a salt (e.g., HCl salt), increase base to 3.0 eq. -

Substrate Addition: Cool the mixture to 0°C. Add 2-bromo-5-chlorobenzyl bromide (1.0 eq) dropwise as a solution in MeCN. Note: Dropwise addition prevents local high concentrations that favor over-alkylation.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Optimization: If conversion is <50% after 4h, heat to 50°C. Do not exceed 80°C to avoid degradation.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.[2] Dry over

.[2]

Data Summary:

| Parameter | Condition | Result/Note |

| Solvent | MeCN | Best balance of rate and cleanliness. |

| Solvent | DMF | Faster rates, harder to remove; use for unreactive amines. |

| Base | Standard. Gentle, minimizes elimination.[3] | |

| Base | Use for highly soluble amines; easier workup. |

Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of benzyl aryl ethers (Williamson Ether Synthesis).

Rationale: Phenols are weaker nucleophiles than amines. The reaction requires the generation of a phenoxide anion using a stronger base.

Materials:

-

Substrate: 2-Bromo-5-chlorobenzyl bromide (1.0 eq)

-

Nucleophile: Phenol derivative (1.05 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or

(1.5 eq) -

Solvent: DMF or THF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried flask under

, dissolve the phenol in anhydrous DMF. -

Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min until

evolution ceases.-

Alternative: Use

in MeCN at 60°C for acid-sensitive substrates.

-

-

Coupling: Add 2-bromo-5-chlorobenzyl bromide (1.0 eq) in one portion.

-

Reaction: Stir at RT for 2–6 hours.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with

or EtOAc. Wash extensively with water (to remove DMF) and 1M NaOH (to remove unreacted phenol).

Part 4: Troubleshooting & Optimization Logic

Common issues arise from the "Ortho Effect" and moisture sensitivity. Use this logic flow to resolve low yields.

Caption: Decision tree for troubleshooting common reaction failures.

Key Troubleshooting Tips:

-

Finkelstein Catalysis: If the reaction is sluggish due to the 2-Br sterics, add 10 mol% Potassium Iodide (KI). This generates the transient, highly reactive benzyl iodide in situ.

-

Hydrolysis: The electron-deficient ring makes the benzyl bromide susceptible to hydrolysis by ambient moisture. Always use fresh anhydrous solvents.

Part 5: Safety & Handling (Lachrymator)

Hazard: 2-Bromo-5-chlorobenzyl bromide is a potent lachrymator (tear gas agent) and skin irritant. Protocol:

-